molecular formula C24H26N2O4S2 B6563201 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946295-32-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide

Katalognummer: B6563201
CAS-Nummer: 946295-32-5
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: JDXUTKRRCAMFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2,4,6-trimethylbenzenesulfonamide moiety. The dual sulfonamide groups confer unique electronic and steric properties, distinguishing it from simpler THQ derivatives.

Eigenschaften

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-11-12-23-20(16-21)8-7-13-26(23)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUTKRRCAMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Halosulfonation-Amination Approach

Source’s halosulfonation method employs trifluoroacetic acid (TFA) and chlorosulfonic acid to sulfonate aromatic rings, followed by amination with ammonia. Applied to the tetrahydroquinoline core, this could bypass nitro-group intermediates but requires precise control to avoid over-sulfonation.

Sequential Sulfonation Without Protection

Direct sulfonation of both amine groups in one pot is challenging due to differential reactivity. Source notes that electron-withdrawing groups enhance sulfonylation efficiency, suggesting that introducing the benzenesulfonyl group first (electron-withdrawing) could activate the 6-amino group for subsequent sulfonation.

Challenges and Optimization

  • Regioselectivity : Nitration and sulfonation positions must be carefully controlled. Source’s cyclization strategies for tetrahydroisoquinolines emphasize six-membered ring preference, guiding tetrahydroquinoline synthesis.

  • Steric Effects : The 2,4,6-trimethyl group imposes steric hindrance, necessitating excess sulfonyl chloride and elevated temperatures.

  • Yield Improvement : Source’s solvent screening (toluene, DCM, THF) shows p-xylene optimizes diastereoselectivity , a consideration for tetrahydroquinoline formation.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : Can be oxidized at the tetrahydroquinoline ring, potentially forming quinoline derivatives.

  • Reduction: : The sulfonyl groups can be reduced under specific conditions to yield amine derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur at the benzene ring positions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO4 or CrO3 in acidic medium.

  • Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.

  • Substitution: : Halogenating agents like Br2, nitrating agents like HNO3.

Major Products Formed

  • Oxidation: : Quinoline-based compounds.

  • Reduction: : Secondary amines.

  • Substitution: : Halo- or nitro-derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Catalysis: : Functions as a ligand in catalytic systems.

  • Organic Synthesis: : Intermediate for synthesizing more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural mimicry of certain biological substrates.

Medicine

  • Drug Development: : Investigated for use as a lead compound in the development of therapeutic agents.

Industry

  • Material Science: : Application in the design of novel materials with specific electronic properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The tetrahydroquinoline core mimics biologically active molecules, enabling it to bind to specific sites. The sulfonamide groups enhance its binding affinity and specificity, modulating the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Differences and Substituent Effects

Substituent Variations on the Aromatic Ring
  • Target Compound : The 2,4,6-trimethylbenzenesulfonamide group introduces significant steric bulk and lipophilicity due to the three methyl groups.
  • Analog from : N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-Methoxy-4,5-Dimethylbenzene-1-Sulfonamide differs by replacing two methyl groups with a methoxy and a dimethyl configuration.
Core Modifications in THQ Derivatives
  • Compound 68 () : Features a thiophene-2-carboximidamide group and a methylpiperidinyl substituent. Unlike the target compound, it lacks sulfonamide groups, which may reduce stability in acidic environments but improve membrane permeability .
  • Compound 14d (): Contains a butyryl group and naphthalen-2-ylmethyl substituent. The sulfamide group (vs.
  • Crystalized Compound () : Incorporates a nitrophenyl and isoxazole ring. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference could influence redox stability and intermolecular interactions .

Biologische Aktivität

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₂₂H₂₁N₂O₄S₂
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 946282-92-4

This compound features a tetrahydroquinoline moiety linked to a benzenesulfonyl group and a trimethylbenzene sulfonamide functional group, contributing to its diverse chemical reactivity and potential biological activity.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in bacterial cell wall synthesis. Notably, it inhibits:
    • D-glutamic acid-adding enzyme (MurD)
    • N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)
    This inhibition disrupts the production of essential components in bacterial cell walls, leading to bactericidal effects against both gram-positive and gram-negative bacteria.
  • Anticancer Activity : Recent studies have indicated that derivatives of benzenesulfonamides can exhibit significant anticancer properties. For instance:
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) with IC₅₀ values as low as 3.99 µM .
    • The mechanism involves cell cycle arrest and activation of apoptotic pathways through increased levels of cleaved caspases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetObserved EffectIC₅₀ (µM)
AntibacterialStaphylococcus aureusBactericidal effectNot specified
AnticancerMDA-MB-468 (breast cancer)Induction of apoptosis3.99
AnticancerCCRF-CM (leukemia)Cytotoxicity4.51
Anti-glioblastomaU87 cellsCell growth inhibition78% at 100 µM

Case Study: Anticancer Efficacy

A study focused on the anticancer efficacy of benzenesulfonamide derivatives demonstrated that compounds similar to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide exhibited significant cytotoxicity against glioblastoma cells. The compound AL106 showed a 78% inhibition rate compared to control treatments . This suggests that modifications in the sulfonamide structure can enhance therapeutic efficacy against aggressive cancer types.

Q & A

Q. What are the key steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and cyclization. For example:

Tetrahydroquinoline Core Preparation : Cyclocondensation of aniline derivatives with carbonyl compounds under acidic conditions (e.g., HCl/EtOH, reflux) .

Sulfonylation : Reaction with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to deprotonate the amine and absorb HCl byproducts. Optimal molar ratios (1:1.2 substrate:sulfonyl chloride) and low temperatures (0–5°C) minimize side reactions .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Yield improvements (65–80%) are noted when using anhydrous solvents and inert atmospheres .

Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the product?

  • Methodological Answer :
  • 1H/13C NMR :
  • Tetrahydroquinoline protons : δ 1.8–2.5 ppm (m, 4H, –CH2– in tetrahydroquinoline ring) .
  • Aromatic protons : δ 7.2–8.1 ppm (multiplet for benzenesulfonyl and trimethylbenzene groups) .
  • SO2NH– : δ 9.8–10.2 ppm (broad singlet, exchangeable with D2O) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C29H30N2O4S2: 547.1632) .
  • IR : Strong bands at 1150 cm⁻¹ (asymmetric S=O) and 1340 cm⁻¹ (symmetric S=O) .

Q. How is preliminary bioactivity screening conducted, and what assays are prioritized?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 IC50 determination using recombinant enzyme and fluorogenic substrates) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 and MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : A comparative SAR study reveals:
Substituent Biological Activity Key Finding
2,4,6-TrimethylCOX-2 inhibition (IC50 = 0.8 µM)Enhanced lipophilicity improves membrane permeability .
4-FluoroAntimicrobial (MIC = 4 µg/mL)Electrophilic fluorine increases target binding .
3-ChloroCytotoxicity (IC50 = 12 µM)Steric effects reduce off-target interactions .
  • Synthetic Strategy : Introduce substituents via Suzuki coupling or nucleophilic substitution post-sulfonylation .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., celecoxib for COX-2) and uniform buffer conditions (pH 7.4, 37°C) .
  • Solubility Adjustments : Co-solvents (≤1% DMSO) prevent compound aggregation in aqueous media .
  • Statistical Validation : Triplicate experiments with error margins <15% .

Q. What computational methods are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .
  • MD Simulations (GROMACS) : 100-ns simulations assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • Pharmacophore Modeling (MOE) : Map electrostatic and hydrophobic features to prioritize analogs .

Q. How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Methodological Answer :
  • LogP Reduction : Introduce polar groups (e.g., –OH or –SO2NH2) via late-stage functionalization .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • ProDrug Strategies : Mask sulfonamide as an ester (hydrolyzed in plasma) to enhance oral bioavailability .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across studies?

  • Methodological Answer :
  • pH Dependency : Sulfonamide solubility increases at pH > 8 due to deprotonation .
  • Experimental Artifacts : Static vs. dynamic light scattering methods yield differing particle size estimates .
  • Recommended Protocol : Use equilibrium solubility (shake-flask method, 24 hr, 37°C) with HPLC quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.